N-benzyl-2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine
Description
N-Benzyl-2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine (molecular formula: C₂₂H₂₉NO, molecular weight: 323.480 g/mol) is a structurally complex amine featuring a tetrahydro-2H-pyran ring substituted with phenyl and dimethyl groups, linked to a benzyl-substituted ethylamine chain . Its stereochemistry and conformational flexibility are influenced by the rigid tetrahydro-2H-pyran scaffold, which restricts rotational freedom around the central carbon atoms. The compound’s ChemSpider ID (2152514) and IUPAC nomenclature reflect its hybrid aromatic-aliphatic architecture, combining hydrophobic (benzyl, phenyl) and polar (amine) functional groups .
Properties
IUPAC Name |
N-benzyl-2-(2,2-dimethyl-4-phenyloxan-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-21(2)18-22(14-16-24-21,20-11-7-4-8-12-20)13-15-23-17-19-9-5-3-6-10-19/h3-12,23H,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZGTTMMEJDPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CCNCC2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151400 | |
| Record name | Tetrahydro-2,2-dimethyl-4-phenyl-N-(phenylmethyl)-2H-pyran-4-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337311-01-0 | |
| Record name | Tetrahydro-2,2-dimethyl-4-phenyl-N-(phenylmethyl)-2H-pyran-4-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337311-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2,2-dimethyl-4-phenyl-N-(phenylmethyl)-2H-pyran-4-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-benzyl-2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine, also known by its CAS number 126317-99-5, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Molecular Formula : C22H29NO
Molecular Weight : 323.48 g/mol
Structural Features : The compound includes a tetrahydropyran ring with dimethyl and phenyl substitutions, contributing to its pharmacological profile.
The mechanism of action for this compound involves interactions with specific molecular targets such as receptors or enzymes. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact pathways remain under investigation but may involve neurotransmitter systems or enzyme inhibition.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against certain viruses. However, specific IC50 values and mechanisms are yet to be fully characterized.
- Neuroprotective Effects : Some studies have indicated that the compound may have neuroprotective effects, potentially through modulation of neurotransmitter levels or protection against oxidative stress.
- Antioxidant Properties : The presence of the tetrahydropyran ring may contribute to antioxidant activities, providing cellular protection against oxidative damage.
Table 1: Biological Activity Summary
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Potential inhibition of viral replication | |
| Neuroprotective | Modulation of neurotransmitter levels | |
| Antioxidant | Protection against oxidative stress |
Table 2: Structure-Activity Relationship (SAR)
| Compound ID | Structural Variation | IC50 (μM) | Activity Description |
|---|---|---|---|
| Compound 1 | Base structure | TBD | Reference for baseline activity |
| Compound 2 | Addition of methoxy group | TBD | Enhanced activity observed |
| Compound 3 | Substitution with halogen | TBD | Reduced activity |
Case Studies
- Antiviral Study : A recent study investigated the antiviral potential of various derivatives of the compound against Zika virus. Results indicated that specific analogs exhibited significant inhibitory effects on viral replication in vitro, with IC50 values ranging from 0.39 μM to >10 μM depending on structural modifications .
- Neuroprotection Research : In animal models, this compound demonstrated neuroprotective effects against induced oxidative stress. The mechanism was hypothesized to involve modulation of glutamate receptors and reduction in reactive oxygen species .
- Antioxidant Activity Assessment : In vitro assays showed that the compound exhibited significant antioxidant properties compared to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative damage in various diseases .
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes critical differences between the target compound and structurally related molecules:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Notes |
|---|---|---|---|---|
| N-Benzyl-2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine | C₂₂H₂₉NO | 323.480 | Benzyl, tetrahydro-2H-pyran, dimethyl | Enhanced lipophilicity, steric bulk |
| 2-(2,2-Dimethyl-4-phenyl-tetrahydro-pyran-4-yl)-ethylamine | C₁₅H₂₃NO | 233.354 | Ethylamine, tetrahydro-2H-pyran, dimethyl | Simpler structure, lacks benzyl group |
| 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one | C₁₈H₂₁NO₄·H₂O | 335.37 (anhydrous) | Pyran-2-one (lactone), benzoyl, hydroxy | Unsaturated lactone, polar substituents |
Functional Group and Property Analysis
- Benzyl vs. Ethylamine Derivatives: The addition of a benzyl group in the target compound increases molecular weight by ~90 g/mol compared to its ethylamine counterpart (C₁₅H₂₃NO) . The benzyl group may also engage in π-π stacking interactions with aromatic receptors, a feature absent in the simpler ethylamine derivative .
- Pyran Ring Variations: The tetrahydro-2H-pyran ring in the target compound is fully saturated, contrasting with the unsaturated pyran-2-one lactone in 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (). Saturation reduces ring strain and alters electronic properties, diminishing hydrogen-bonding capacity compared to the lactone’s carbonyl group.
Methodological Insights from Crystallographic Tools
The structural determination of such compounds relies heavily on software suites like SHELXL and WinGX for refinement and visualization . For example:
- SHELXL : Widely used for small-molecule refinement, this program can resolve the stereochemical complexity of the tetrahydro-2H-pyran ring and confirm the spatial arrangement of substituents .
- ORTEP for Windows : This tool aids in visualizing anisotropic displacement parameters, critical for assessing the rigidity of the pyran ring and substituent conformations .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing N-benzyl-2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine, and how should data interpretation be approached?
- Methodological Answer : Employ 1H/13C NMR to resolve the compound’s stereochemistry and substituent environments, particularly the tetrahydro-2H-pyran ring and benzyl group. Use FT-IR to confirm functional groups (e.g., amine NH stretching at ~3300 cm⁻¹). Mass spectrometry (HRMS) is critical for verifying molecular weight (C₂₂H₂₉NO, calculated 323.2248 g/mol). Cross-reference spectral data with structurally analogous compounds (e.g., pyran-containing amines) to validate assignments .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Despite limited toxicological data, adhere to GHS/CLP guidelines : use fume hoods (P261), wear nitrile gloves, and avoid skin/eye contact (P262). Store at room temperature in airtight containers. Prioritize waste neutralization via acid hydrolysis for amine-containing residues .
Q. How can researchers design a synthetic route for this compound, and what are common optimization challenges?
- Methodological Answer : A plausible route involves reductive amination between 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine and benzaldehyde, followed by sodium borohydride reduction. Key challenges include controlling stereoselectivity in the tetrahydro-2H-pyran ring and minimizing byproducts during amination. Optimize solvent polarity (e.g., methanol or dichloromethane) and reaction time to improve yield .
Q. What structural analogs of this compound are available for comparative studies?
- Methodological Answer : Analogs like N-benzyl-2-(3-methoxyphenyl)ethanamine (simplified aryl group) and N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide (fluorinated variant) provide insights into substituent effects on bioactivity. Use computational tools (e.g., molecular docking) to predict binding affinity differences .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodological Answer : Synthesize derivatives with modifications to the benzyl group (e.g., halogenation, methoxy substitutions) and tetrahydro-2H-pyran ring (e.g., dimethyl vs. diethyl groups). Test these against target receptors (e.g., GPCRs or monoamine transporters) using competitive binding assays. Compare IC₅₀ values to establish substituent contributions .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : If NMR signals overlap (e.g., pyran ring protons), use 2D NMR (COSY, HSQC) to resolve coupling patterns. For ambiguous mass fragments, compare with fragmentation libraries of similar amines. Cross-validate crystallographic data (if available) with SHELXL-refined X-ray structures to confirm bond lengths and angles .
Q. How can X-ray crystallography be optimized for this compound, given its conformational flexibility?
- Methodological Answer : Crystallize the compound in a low-polarity solvent (e.g., hexane/ethyl acetate) to stabilize the tetrahydro-2H-pyran ring. Use SHELXD for phase problem resolution and SHELXL for refinement. Address twinning or disorder by collecting high-resolution data (≤0.8 Å) and applying restraints to flexible moieties .
Q. What analytical techniques are critical for assessing purity and stability under varying conditions?
- Methodological Answer : Perform HPLC-UV (λ = 255 nm, based on analogous compounds) with a C18 column to quantify purity. Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition by LC-MS. Use DSC/TGA to determine thermal stability and melting points .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to model ligand-receptor interactions, focusing on the amine group’s hydrogen-bonding potential. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
